N-(3,5-Difluorobenzyl)-1-methyl-1H-pyrazol-3-amine
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Overview
Description
N-(3,5-Difluorobenzyl)-1-methyl-1H-pyrazol-3-amine is a chemical compound characterized by the presence of a difluorobenzyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Difluorobenzyl)-1-methyl-1H-pyrazol-3-amine typically involves the reaction of 3,5-difluorobenzyl bromide with 1-methyl-1H-pyrazol-3-amine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Difluorobenzyl)-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The difluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can engage in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrazole derivatives, while oxidation and reduction can lead to different functionalized compounds .
Scientific Research Applications
N-(3,5-Difluorobenzyl)-1-methyl-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of kinase inhibitors and other therapeutic agents.
Materials Science: The compound’s unique structural features make it a candidate for the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-(3,5-Difluorobenzyl)-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Difluorobenzyl bromide
- 3,5-Difluorobenzyl alcohol
- 3,5-Difluorophenol
Uniqueness
N-(3,5-Difluorobenzyl)-1-methyl-1H-pyrazol-3-amine is unique due to the combination of the difluorobenzyl group and the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H12ClF2N3 |
---|---|
Molecular Weight |
259.68 g/mol |
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]-1-methylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C11H11F2N3.ClH/c1-16-3-2-11(15-16)14-7-8-4-9(12)6-10(13)5-8;/h2-6H,7H2,1H3,(H,14,15);1H |
InChI Key |
TZUFQIFBZGVTRC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NCC2=CC(=CC(=C2)F)F.Cl |
Origin of Product |
United States |
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